3-Amino-7-methoxyindolin-2-one
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Overview
Description
3-Amino-7-methoxyindolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . The structure of this compound consists of an indole core with an amino group at the 3-position and a methoxy group at the 7-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methoxyindolin-2-one can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . Another method involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methoxyindolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus, particularly at the 3-position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as titanium(III) chloride or sodium borohydride.
Acid catalysts: Such as methanesulfonic acid for Fischer indole synthesis.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
3-Amino-7-methoxyindolin-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-7-methoxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects . The specific pathways involved may include inhibition of specific enzymes or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-7-methoxyindolin-2-one include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with various biological activities.
3-Hydroxyindolin-2-one: Known for its biological properties and used in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the indole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10N2O2 |
---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
3-amino-7-methoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-4-2-3-5-7(10)9(12)11-8(5)6/h2-4,7H,10H2,1H3,(H,11,12) |
InChI Key |
BMGJTVSVNIIPMF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C2N |
Origin of Product |
United States |
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